REACTION_CXSMILES
|
[C:1]1([C:7]2[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][C:8]=2[C:20]([O:22]CC)=[O:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[C:16]([O:15][C:13]([N:10]1[CH2:11][CH2:12][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:8]([C:20]([OH:22])=[O:21])[CH2:9]1)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:1.2|
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Name
|
|
Quantity
|
7.07 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was refluxed for 2 hours
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Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
was added 1M aqueous sodium hydroxide solution and ethyl acetate
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Type
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CUSTOM
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Details
|
for separation
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Type
|
ADDITION
|
Details
|
To the organic layer was added 1M aqueous sodium hydroxide solution
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Type
|
CUSTOM
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Details
|
for separation
|
Type
|
ADDITION
|
Details
|
the pH value thereof was adjusted to pH<2 by the addition of 2M hydrochloric acid
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(=C(CC1)C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |